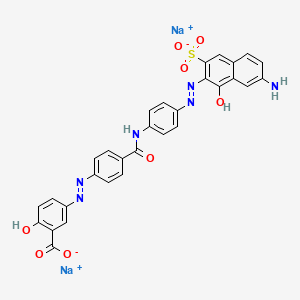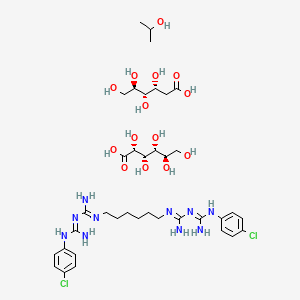
Chloraprep
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloraprep is a widely used antiseptic solution primarily composed of chlorhexidine gluconate and isopropyl alcohol. It is known for its rapid and persistent antimicrobial activity, making it a preferred choice for preoperative skin preparation and other medical procedures . This compound has been trusted by healthcare providers for over two decades due to its effectiveness in reducing the risk of infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloraprep is synthesized by combining chlorhexidine gluconate with isopropyl alcohol. The chlorhexidine gluconate is prepared by reacting chlorhexidine base with gluconic acid. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the gluconate salt. The resulting solution is then mixed with isopropyl alcohol to achieve the desired concentration .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis of chlorhexidine gluconate followed by its combination with isopropyl alcohol. The process includes rigorous quality control measures to ensure the sterility and efficacy of the final product. The solution is packaged in sterile applicators to maintain its antimicrobial properties until use .
Análisis De Reacciones Químicas
Types of Reactions
Chloraprep undergoes various chemical reactions, including:
Oxidation: Chlorhexidine gluconate can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Chlorhexidine gluconate can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of chlorhexidine gluconate can lead to the formation of various oxidized derivatives, while substitution reactions can result in the formation of substituted chlorhexidine compounds .
Aplicaciones Científicas De Investigación
Chloraprep has a wide range of scientific research applications, including:
Mecanismo De Acción
Chloraprep exerts its antimicrobial effects through the disruption of microbial cell membranes. Chlorhexidine gluconate, the active ingredient, binds to the negatively charged bacterial cell walls, causing leakage of intracellular components and ultimately leading to cell death. Isopropyl alcohol enhances the antimicrobial activity by denaturing proteins and disrupting cell membranes .
Comparación Con Compuestos Similares
Chloraprep is often compared with other antiseptic solutions such as povidone-iodine (Betadine) and iodine povacrylex (DuraPrep). While all these compounds are effective in reducing microbial load, this compound is known for its rapid onset of action and prolonged antimicrobial activity. Studies have shown that this compound is more effective than povidone-iodine in preventing surgical site infections .
Similar Compounds
- Povidone-iodine (Betadine)
- Iodine povacrylex (DuraPrep)
- Chloroxylenol (Techni-Care)
This compound’s unique combination of chlorhexidine gluconate and isopropyl alcohol provides a broad-spectrum antimicrobial effect, making it a preferred choice in various medical and research applications .
Propiedades
Número CAS |
74194-72-2 |
|---|---|
Fórmula molecular |
C37H62Cl2N10O14 |
Peso molecular |
941.8 g/mol |
Nombre IUPAC |
(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;propan-2-ol;(3R,4S,5R)-3,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C22H30Cl2N10.C6H12O7.C6H12O6.C3H8O/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;7-1-2(8)3(9)4(10)5(11)6(12)13;7-2-4(9)6(12)3(8)1-5(10)11;1-3(2)4/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2-5,7-11H,1H2,(H,12,13);3-4,6-9,12H,1-2H2,(H,10,11);3-4H,1-2H3/t;2-,3-,4+,5-;3-,4-,6+;/m.11./s1 |
Clave InChI |
NVLOJMREADOIJY-ZHOPZBLYSA-N |
SMILES isomérico |
CC(O)C.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.C(C(=O)O)[C@@H](O)[C@H](O)[C@H](O)CO.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O |
SMILES canónico |
CC(C)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(CO)O)O)O)C(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


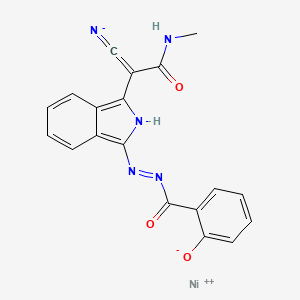

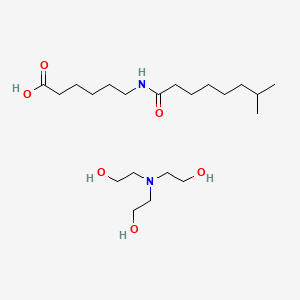
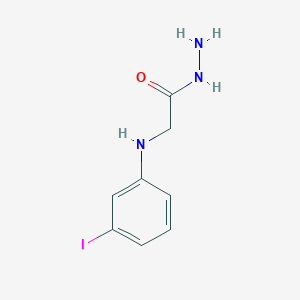
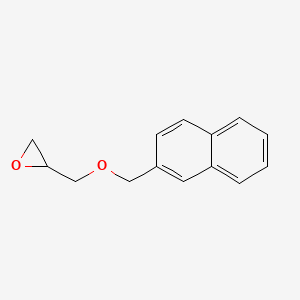
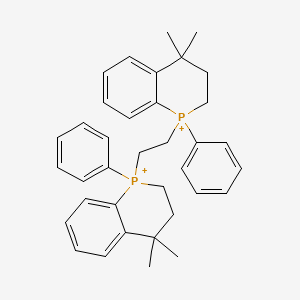
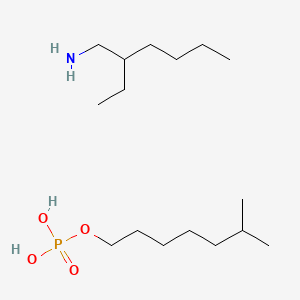


![4,8,11-trihydroxy-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12795231.png)
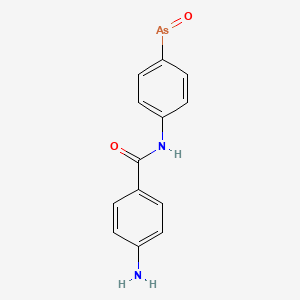
![3-Hydroxy-3-[2-(1H-indol-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12795239.png)
